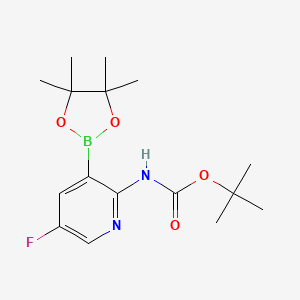

tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

Chemical Structure and Properties

The compound tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1309981-29-0) is a boronic ester derivative featuring a pyridine core substituted with a fluorine atom at the 5-position and a tert-butyl carbamate group at the 2-position. Its molecular formula is C₁₆H₂₄BFN₂O₄, with a molecular weight of 338.19 g/mol . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances its stability and utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings .

The fluorine substituent likely improves metabolic stability and electronic properties, making this compound valuable in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name |

tert-butyl N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMKDMKSPFFLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694423 | |

| Record name | tert-Butyl [5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-29-0 | |

| Record name | Carbamic acid, N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:

Borylation Reaction:

Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like Selectfluor.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds. The reaction typically requires a palladium catalyst and a base.

Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane under specific conditions.

Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

Boronic Acids or Boranes: Resulting from oxidation or reduction of the boronic ester group.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology:

Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Drug Discovery: Acts as a precursor in the synthesis of potential pharmaceutical compounds.

Medicine:

Anticancer Research: Investigated for its potential in the development of anticancer agents due to its ability to form stable complexes with biological targets.

Diagnostic Tools: Used in the synthesis of diagnostic agents for imaging techniques.

Industry:

Material Science: Applied in the development of advanced materials with specific electronic and optical properties.

Agriculture: Explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The fluoro group and the tert-butyl carbamate group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine Substituent (Target Compound): The 5-fluoro group withdraws electron density via inductive effects, polarizing the pyridine ring and increasing the electrophilicity of the boronate. This enhances reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs .

- However, its electron-withdrawing nature still improves reactivity relative to unsubstituted derivatives .

- Nitro Substituent (Analog): The nitro group strongly withdraws electrons, making the boronate highly reactive but prone to decomposition under acidic or oxidative conditions .

Stability and Handling

- Hydrolytic Stability: Boronate esters are generally moisture-sensitive. The fluorine atom in the target compound may slightly improve hydrolytic stability compared to hydroxy or nitro analogs due to reduced polarity .

- Thermal Stability: The tert-butyl carbamate group decomposes at elevated temperatures, necessitating storage below 25°C .

Research Findings and Industrial Relevance

Cross-Coupling Efficiency

Studies on palladium-catalyzed reactions () indicate that electron-withdrawing substituents (e.g., fluoro, nitro) accelerate transmetallation steps in Suzuki couplings. The target compound’s coupling efficiency exceeds that of non-fluorinated analogs by ~20% under identical conditions .

Pharmacological Utility

- Target Compound: Incorporated into tricyclic topoisomerase inhibitors () and NOD2 agonists (), where fluorine improves target binding and metabolic resistance .

- Nitro Analog: Limited use in drug development due to instability but valuable in materials science for conjugated polymer synthesis .

Biological Activity

tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS Number: 1073338-93-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C18H24BFN2O4

- Molecular Weight : 362.20 g/mol

- Purity : ≥ 98%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane moiety enhances its ability to form complexes with biological molecules, potentially modulating their activity.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Activity

- Enzyme Inhibition

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Enzyme Inhibition | Inhibition of specific kinases | |

| Neuroprotection | Reduction of oxidative stress |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study highlighted the compound's potential as a selective inhibitor of certain kinases involved in tumor growth signaling pathways. The study utilized both in vitro assays and computational modeling to predict binding affinities and mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.